2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 115749-42-3
VCID: VC20901010
InChI: InChI=1S/C10H7N3S/c1-3-9(14-6-1)8-7-13-5-2-4-11-10(13)12-8/h1-7H
SMILES: C1=CN2C=C(N=C2N=C1)C3=CC=CS3
Molecular Formula: C10H7N3S
Molecular Weight: 201.25 g/mol

2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine

CAS No.: 115749-42-3

Cat. No.: VC20901010

Molecular Formula: C10H7N3S

Molecular Weight: 201.25 g/mol

* For research use only. Not for human or veterinary use.

2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine - 115749-42-3

Specification

CAS No. 115749-42-3
Molecular Formula C10H7N3S
Molecular Weight 201.25 g/mol
IUPAC Name 2-thiophen-2-ylimidazo[1,2-a]pyrimidine
Standard InChI InChI=1S/C10H7N3S/c1-3-9(14-6-1)8-7-13-5-2-4-11-10(13)12-8/h1-7H
Standard InChI Key JZCAAAHWCAATEC-UHFFFAOYSA-N
SMILES C1=CN2C=C(N=C2N=C1)C3=CC=CS3
Canonical SMILES C1=CN2C=C(N=C2N=C1)C3=CC=CS3

Introduction

Chemical Structure and Properties

2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine is a heterocyclic compound characterized by an imidazo[1,2-a]pyrimidine core with a thiophene substituent at the 2-position. This fusion creates a distinct molecular architecture that significantly influences its interactions with various biological targets, including enzymes, receptors, and nucleic acids .

Structural Characteristics

The compound consists of a fused heterocyclic system combining the imidazole and pyrimidine moieties, with a thiophene ring attached at the 2-position of the imidazo[1,2-a]pyrimidine scaffold. This structural configuration contributes to its unique chemical reactivity and biological properties .

Physical and Chemical Properties

The key physical and chemical properties of 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine are summarized in the table below:

PropertyValueSource
Molecular FormulaC10H7N3S
Molecular Weight201.25 g/mol
CAS Number115749-42-3
IUPAC Name2-(2-thienyl)imidazo[1,2-a]pyrimidine
InChIInChI=1S/C10H7N3S/c1-3-9(14-6-1)8-7-13-5-2-4-11-10(13)12-8/h1-7H
InChI KeyJZCAAAHWCAATEC-UHFFFAOYSA-N
SMILESC1=CC2=NC(=CN2C=C1)C3=CC=CS3
AppearanceNot specified in available data
Purity (Commercial)95%

The compound features an extended π-conjugated system that contributes to its chemical stability and potential for π-π interactions with aromatic residues in biological targets. The presence of nitrogen atoms in the imidazo[1,2-a]pyrimidine core provides hydrogen bond acceptor sites, while the thiophene ring introduces additional electron density and potential for sulfur-based interactions .

Synthesis Methods

Various synthetic approaches have been developed for the preparation of 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine and its derivatives. These methods typically involve multicomponent reactions, condensation reactions, and intramolecular cyclizations .

Classical Synthetic Routes

One of the most common approaches for synthesizing 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine involves the reaction of 2-aminopyrimidine with thiophene-2-carbaldehyde under appropriate conditions. This method has been widely employed due to its relative simplicity and efficiency.

The general synthetic pathway can be represented as follows:

  • Reaction of 2-aminopyrimidine with thiophene-2-carbaldehyde

  • Cyclization under acidic or basic conditions

  • Purification of the final product

Advanced Synthetic Methodologies

Recent advancements in synthetic methodologies have led to more efficient and versatile approaches for the preparation of 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine. These include:

Biological Activities and Applications

2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine and its derivatives exhibit diverse biological activities, making them valuable scaffolds in medicinal chemistry. The biological properties of this compound class have been extensively studied, revealing potential applications in various therapeutic areas.

Antimicrobial and Antifungal Activities

Imidazo[1,2-a]pyrimidine derivatives, including those with thiophene substituents, have demonstrated significant antimicrobial and antifungal properties. Research has shown that these compounds can effectively inhibit the growth of various bacterial and fungal strains, including drug-resistant pathogens .

A recent study investigated the potential of imidazo[1,2-a]pyrimidine derivatives against Candida albicans, a common fungal pathogen. Molecular docking results suggested that these compounds may possess antifungal activity comparable to voriconazole, a clinically used antifungal drug .

Antiviral Properties

The imidazo[1,2-a]pyrimidine scaffold has shown promising antiviral activities against multiple viral infections. These compounds may be effective against various viruses, including HIV and hepatitis C virus . The mechanism of action appears to involve the inhibition of key viral enzymes or the disruption of viral replication processes.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of imidazo[1,2-a]pyrimidine derivatives. These compounds have been evaluated against various cancer cell lines, demonstrating significant antiproliferative activities. The mechanism of action involves the induction of apoptosis and inhibition of cancer cell proliferation .

Table 2: Reported Biological Activities of Imidazo[1,2-a]pyrimidine Derivatives

Biological ActivityKey FindingsReference
AntimicrobialEffective against various bacterial strains including drug-resistant pathogens
AntifungalPotential activity against Candida albicans comparable to clinical antifungals
AntiviralActivity against HIV, hepatitis C, and other viruses
AnticancerAntiproliferative effects against multiple cancer cell lines
Anti-inflammatoryModulation of inflammatory pathways
AntileishmanialActivity against Leishmania amazonensis promastigotes and amastigotes

Other Biological Activities

In addition to the aforementioned properties, imidazo[1,2-a]pyrimidine derivatives have demonstrated numerous other biological activities, including:

  • Anti-inflammatory effects: These compounds can modulate various inflammatory pathways, potentially offering new approaches for the treatment of inflammatory disorders .

  • Antiparasitic activities: Recent research has identified imidazo[1,2-a]pyrimidine as a promising pharmacophore against Leishmania amazonensis promastigotes and amastigotes, suggesting potential applications in the treatment of leishmaniasis .

  • Anxiolytic and anticonvulsant properties: Some imidazo[1,2-a]pyrimidine derivatives, such as divaplon, fasiplon, and taniplon, have been developed as anxiolytics and anticonvulsant drugs, although their clinical use has been discontinued .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine and its derivatives is crucial for the rational design of more potent and selective compounds with enhanced biological profiles.

Key Structural Features

Several structural elements of the imidazo[1,2-a]pyrimidine scaffold have been identified as critical for biological activity:

  • The fused bicyclic imidazo[1,2-a]pyrimidine core provides a rigid scaffold that facilitates specific interactions with biological targets.

  • The thiophene substituent at the 2-position contributes to enhanced lipophilicity and potential for additional interactions through its sulfur atom.

  • Substitution at the 3-position of the imidazo[1,2-a]pyrimidine core can significantly influence the biological activity profile of these compounds .

Modification Strategies

Various modification strategies have been employed to optimize the biological properties of imidazo[1,2-a]pyrimidine derivatives:

  • Introduction of diverse substituents at the 3-position to enhance potency and selectivity.

  • Modification of the thiophene ring to modulate electronic properties and binding characteristics.

  • Incorporation of additional functional groups to improve pharmacokinetic properties and target specificity.

Research has shown that structural modifications can be made to the imidazo[1,2-a]pyrimidine core to optimize drug-like properties, enhance potency, and improve selectivity toward specific biological targets .

Recent Research Developments

Recent years have witnessed significant advancements in the development and application of 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine and related compounds, highlighting their continued relevance in medicinal chemistry research.

Novel Derivatives and Applications

Researchers have synthesized various novel derivatives of imidazo[1,2-a]pyrimidine with enhanced properties and specific biological activities. For instance, the synthesis of (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine has been reported, along with detailed spectral characterizations and computational studies .

This compound was evaluated for its potential as a vascular endothelial growth factor receptor-2 inhibitor through molecular docking and molecular dynamics simulations, demonstrating promising results .

Computational Studies

Computational approaches have become increasingly important in understanding the structural and electronic properties of 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine and its derivatives. These studies provide valuable insights into the molecular basis of their biological activities.

Recent investigations have employed density functional theory (DFT) calculations to optimize the geometry of imidazo[1,2-a]pyrimidine derivatives and predict their spectroscopic properties. Additionally, molecular docking studies have been conducted to evaluate the binding interactions of these compounds with various biological targets .

Drug Development Strategies

The development of imidazo[1,2-a]pyrimidine derivatives as potential drug candidates has been a focus of recent research. Studies have explored the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds to assess their drug-likeness and potential for clinical applications .

Table 3: Recent Research Developments (2022-2025)

Research AreaKey FindingsYearReference
Synthesis and CharacterizationSynthesis of (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine2023
Computational StudiesDFT calculations and molecular docking of imidazo[1,2-a]pyrimidine derivatives2023
Biological EvaluationAntileishmanial activity of imidazo[1,2-a]pyrimidine derivatives2023
ADMET StudiesPrediction of drug-likeness and pharmacokinetic properties2023-2024
Antifungal ApplicationsPotential activity against Candida albicans2024

Comparative Analysis with Related Compounds

A comparative analysis of 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine with structurally related compounds provides valuable insights into the unique features and advantages of this molecular scaffold.

Comparison with Other Imidazo-Fused Heterocycles

Several imidazo-fused heterocyclic systems share structural similarities with imidazo[1,2-a]pyrimidine, including imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrazine, and imidazo[1,2-c]pyrimidine. A comparison of these scaffolds reveals distinct differences in their electronic properties, spatial arrangements, and biological activities .

Imidazo[1,2-a]pyridine derivatives, such as 2-(thiophen-2-yl)imidazo[1,2-a]pyridine, have been extensively studied and have shown promising activities as FLT3 inhibitors, with potential applications in the treatment of acute myeloid leukemia . The subtle structural differences between these compounds and 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine can significantly influence their biological properties and target selectivity.

Advantages and Limitations

The imidazo[1,2-a]pyrimidine scaffold offers several advantages as a molecular platform for drug discovery:

  • Synthetic accessibility: Various synthetic methods are available for the preparation of imidazo[1,2-a]pyrimidine derivatives, facilitating the generation of diverse compound libraries .

  • Structural diversity: The scaffold allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of physicochemical and biological properties.

  • Biological activity: Imidazo[1,2-a]pyrimidine derivatives exhibit diverse biological activities, making them valuable starting points for the development of new therapeutic agents .

  • Potential metabolic instability: The heterocyclic nature of these compounds may make them susceptible to metabolic transformations, potentially affecting their in vivo efficacy.

  • Solubility challenges: The hydrophobic character of these compounds can lead to poor aqueous solubility, which may impact their bioavailability.

Future Research Directions

Based on the current understanding of 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine and its derivatives, several promising research directions can be identified:

Structural Optimization

Further exploration of structure-activity relationships through the synthesis of new derivatives with enhanced properties represents a key area for future research. Specific approaches may include:

  • Development of hybrid molecules combining the imidazo[1,2-a]pyrimidine scaffold with other bioactive moieties.

  • Introduction of bioisosteric replacements for the thiophene ring to modulate pharmacokinetic properties.

  • Optimization of substitution patterns to enhance target selectivity and reduce potential off-target effects.

Mechanism of Action Studies

Detailed investigations into the molecular mechanisms underlying the biological activities of 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine derivatives are essential for rational drug design. Future studies should focus on:

  • Identification of specific molecular targets and binding modes.

  • Elucidation of structure-based mechanisms of action.

  • Understanding the relationship between physicochemical properties and biological activities.

Preclinical and Clinical Development

The advancement of promising imidazo[1,2-a]pyrimidine derivatives toward preclinical and clinical development represents a significant opportunity for future research. Key aspects to address include:

  • Comprehensive evaluation of pharmacokinetic properties and toxicity profiles.

  • Optimization of formulation strategies to enhance bioavailability.

  • Exploration of combination therapies to maximize therapeutic efficacy and minimize resistance development.

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